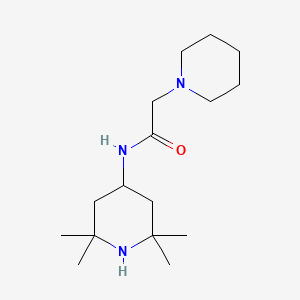

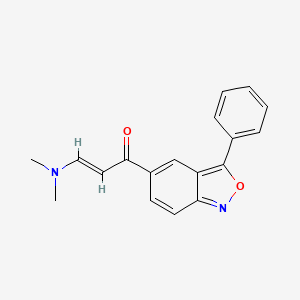

2-哌啶-1-基-N-(2,2,6,6-四甲基哌啶-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide” is related to 2,2,6,6-Tetramethylpiperidine . 2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .

Synthesis Analysis

The synthesis of related compounds has been described in various sources. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl have been synthesized and used in oxidative reactions . The oxyl radical can be obtained in 85% yield over two steps from commercially available 4-amino-2,2,6,6-tetramethylpiperidine .Molecular Structure Analysis

The molecular structure of the related compound 2,2,6,6-Tetramethylpiperidine is available in various databases . The bond order analysis of the N–O atom pair shows it has a bond order of 1.393 (vacuo), larger than a single bond but not quite a double bond .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine is used in various chemical reactions. For instance, it is used as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical . It has also been used in the oxidation of various alcohols to their corresponding carbonyl derivatives .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine is a clear liquid with a density of 0.83 g/mL. It has a melting point of -59 °C and a boiling point of 152 °C . It is soluble in various organic solvents but insoluble in water .科学研究应用

合成与氧化应用

氧化试剂的合成:化合物2-哌啶-1-基-N-(2,2,6,6-四甲基哌啶-4-基)乙酰胺已用于合成氧化试剂。具体来说,它的衍生物4-乙酰氨基-2,2,6,6-四甲基哌啶-1-氧代铵四氟硼酸盐(也称为鲍比特盐)和4-乙酰氨基-(2,2,6,6-四甲基哌啶-1-基)氧基(AcNH-TEMPO)被合成并用于各种氧化反应。这些化合物用作无金属、无毒且环保的氧化剂,可用于醇氧化成羰基衍生物和苄基醚的氧化裂解(Mercadante et al., 2013)。

氧化还原衍生物的结构分析

结晶态和溶液中的结构特征:该化合物的衍生物,如2-(1-羟基-2,2,6,6-四甲基哌啶-4-基)乙酰胺,在结晶态和溶液中都表现出特定的结构特征。X射线衍射和核磁共振波谱显示,这些化合物具有椅式构象,CH2C(O)NH2基团呈赤道取向。该结构随哌啶氮原子的氧化态而变化,影响杂环的N1原子几何构型和N1-O1键长(Sen' et al., 2014)。

在增强记忆力中的应用

对小鼠记忆能力的影响:该化合物的衍生物,特别是4-取代哌嗪-1-基2-[1-(吡啶-2-基)乙氧基]乙酰胺,已对其对小鼠记忆能力的影响进行了研究。这些化合物在增强记忆力方面显示出有希望的结果,如游泳迷宫测试所示,证明了在与记忆相关的疾病中的潜在治疗应用(Li Ming-zhu, 2008)。

抗菌纳米材料

衍生物的抗菌活性:已合成N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物并筛选了其对致病菌和念珠菌属的抗菌活性。这些化合物对真菌的有效性高于对细菌的有效性,具有特定的结构基团可以增强其抗念珠菌活性(Mokhtari & Pourabdollah, 2013)。

哌啶衍生物的合成

哌啶的对映选择性合成:已通过各种化学反应(包括溴代物形成和直接烷基化)从内酰胺合成3-取代哌啶。该方法允许生产对映体纯的哌啶衍生物,这在各种药理应用中至关重要(Micouin et al., 1994)。

治疗应用

用于糖尿病的组胺H3受体拮抗剂:已合成并评估新型2-哌啶基哌啶噻二唑作为有效的组胺H3受体拮抗剂,在2型糖尿病小鼠中显示出抗糖尿病功效。这些化合物有效降低非空腹葡萄糖水平,突出了它们在糖尿病治疗中的潜力(Rao et al., 2012)。

作用机制

安全和危害

未来方向

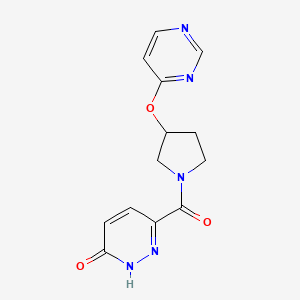

The future directions of research on this compound could involve its use in the synthesis of novel compounds with potential applications in various fields. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

属性

IUPAC Name |

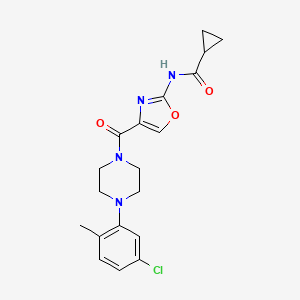

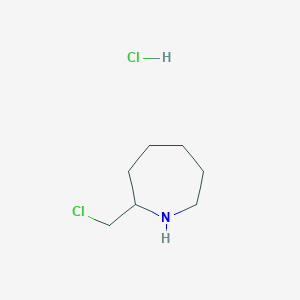

2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)18-15)17-14(20)12-19-8-6-5-7-9-19/h13,18H,5-12H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUZMCYPMQVULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)CN2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)